molecular formula C19H16N2O B3142932 [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- CAS No. 51484-42-5

[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-

Cat. No. B3142932
CAS RN: 51484-42-5
M. Wt: 288.3 g/mol
InChI Key: BDETZHBLXPUMDC-UHFFFAOYSA-N
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Description

“[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-” is also known as 4-Pyridylnicotinamide (4-PNA), a kinked dipodal dipyridine which was originally developed for use in chemotherapy .


Synthesis Analysis

The synthesis of a similar compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described. The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .


Molecular Structure Analysis

The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .


Chemical Reactions Analysis

The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .


Physical And Chemical Properties Analysis

The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous materials with well-defined structures. Researchers have synthesized two-dimensional (2D) COFs featuring crystalline honeycomb-like structures with high surface areas. These frameworks are constructed via condensation reactions at arylmethyl carbon atoms using monomers such as 3,5-dicyano-2,4,6-trimethylpyridine and linear/trigonal aldehydes (e.g., 4,4′′-diformyl-1,1′-biphenyl or 1,3,5-tris(4-formylphenyl)benzene) . These sp2 carbon-jointed-pyridinyl frameworks exhibit excellent optoelectrical properties and have potential applications in photocatalysis and energy conversion.

Organic Semiconducting Materials

The 2D COFs mentioned above can serve as organic semiconducting materials. Their in-plane π-conjugated structures and robustness make them desirable for optoelectrical conversion. Researchers have demonstrated that these COFs can drive two half-reactions of water splitting separately under visible light irradiation, comparable to graphitic carbon nitride (g-C3N4) derivatives .

Pincer-Type Ligands

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is a tricationic pro-ligand with interesting crystal structures. It features three triflate anions in the asymmetric unit, connected to the pincer pro-ligand by strong N–H⋯O hydrogen bonds .

Mechanism of Action

Tridentate pincer ligands with a defined region of positive charge have good potential to act as anion receptors, or in some instances, can display hydrogen bond interactions that are essential in maintaining biological processes .

Safety and Hazards

While specific safety data for “[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-” is not available, it’s important to handle all chemicals with care. For example, biphenyl, a related compound, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction . Additionally, the exploration of tridentate pincer ligands derived from the isomeric series of pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids have been reported to embody such interactions and have been utilized as metal extracting agents, molecular switches, catalysis, and supramolecular assemblies .

properties

IUPAC Name

2-(4-phenylphenyl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(21-18-10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDETZHBLXPUMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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